molecular formula C8H5Br5 B1336006 4-Bromo-1,2-bis(dibromomethyl)benzene CAS No. 4235-46-5

4-Bromo-1,2-bis(dibromomethyl)benzene

Cat. No. B1336006
CAS RN: 4235-46-5
M. Wt: 500.64 g/mol
InChI Key: MSKRZYXIEGFYFD-UHFFFAOYSA-N
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Description

The compound 4-Bromo-1,2-bis(dibromomethyl)benzene is a brominated benzene derivative with multiple bromine substituents. It is closely related to various other brominated benzene compounds that have been studied for their synthesis, molecular structure, and physical and chemical properties. These compounds are of interest due to their potential applications in organic synthesis, materials science, and as intermediates in the preparation of more complex molecules .

Synthesis Analysis

The synthesis of brominated benzene derivatives often involves halogenation reactions where bromine atoms are introduced into the benzene ring. For instance, 1,4-Dibromo-2,5-bis(bromomethyl)benzene, a compound similar to 4-Bromo-1,2-bis(dibromomethyl)benzene, can be synthesized through various routes, including the reaction of dibromomethyl groups with a benzene ring . The synthesis of such compounds is crucial as they serve as building blocks for further chemical transformations .

Molecular Structure Analysis

The molecular structure of brominated benzene derivatives is characterized by the presence of bromine atoms attached to the benzene ring, which can significantly influence the crystal packing and intermolecular interactions. For example, 1,4-Dibromo-2,5-bis(bromomethyl)benzene exhibits polymorphism, with different crystalline forms showing distinct packing arrangements and Br⋯Br interactions . These interactions are crucial in determining the physical properties and reactivity of the compound .

Chemical Reactions Analysis

Brominated benzene derivatives participate in various chemical reactions, leveraging the reactivity of bromine atoms. For example, bromo derivatives can undergo Suzuki reactions, which are cross-coupling reactions used to form carbon-carbon bonds . The presence of bromomethyl groups also allows for further functionalization through reactions such as lithium-bromine exchange or the addition of organometallic reagents .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Bromo-1,2-bis(dibromomethyl)benzene and related compounds are influenced by their molecular structure. The presence of multiple bromine atoms increases the density and changes the melting and boiling points compared to unsubstituted benzene. Polymorphic forms can exhibit different thermodynamic properties, such as melting points and heats of fusion, which are important for the material's stability and processing . The crystal structures of these compounds often reveal intricate patterns of intermolecular interactions, including hydrogen bonding and halogen bonding, which can affect solubility and reactivity .

Scientific Research Applications

Crystal Structure Analysis

  • The study by Kuś et al. (2023) investigated various bromo, bromomethyl, and dibromomethyl benzene and naphthalene derivatives, including 1,2-bis(dibromomethyl)benzene. The research focused on the crystal packing patterns of these compounds, dominated by Br...Br contacts and C-H...Br hydrogen bonds. This analysis is crucial for understanding the molecular interactions and structural characteristics of these compounds (Kuś, Jones, Kusz, & Książek, 2023).

Chemical Synthesis

  • Chen et al. (2014) explored the role of potassium iodide in the reaction between bis(dibromomethyl)benzene and its derivatives with fumaronitrile. They found that potassium iodide is not a catalyst but a reaction reagent in this process. This work contributes to the understanding of reaction mechanisms involving brominated benzene derivatives (Chen et al., 2014).

  • Bodzioch et al. (2016) reported an efficient synthesis of bis(dibromomethyl)benzenes as precursors for aromatic dialdehydes. This research is significant for materials chemistry, offering insights into the synthesis of important precursors using various solvents and conditions (Bodzioch et al., 2016).

Material Science and Polymer Chemistry

  • Cianga and Yagcı (2002) utilized 1,4-Dibromo-2,5-bis(bromomethyl)benzene in the atom transfer radical polymerization of styrene, leading to the development of polyphenylene with alternating polystyrene and hexyl side chains. This work contributes to the field of polymer chemistry, demonstrating the application of brominated benzene derivatives in synthesizing new polymers (Cianga & Yagcı, 2002).

Safety And Hazards

4-Bromo-1,2-bis(dibromomethyl)benzene is classified as a dangerous substance. It has hazard statements H302+H312+H332-H314, indicating that it is harmful if swallowed, in contact with skin, or if inhaled, and it causes severe skin burns and eye damage . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes .

Future Directions

While specific future directions for 4-Bromo-1,2-bis(dibromomethyl)benzene are not available, similar compounds like 1,2-Dibromo-4,5-dimethylbenzene have potential applications as photosensitizers in photodynamic therapy .

properties

IUPAC Name

4-bromo-1,2-bis(dibromomethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Br5/c9-4-1-2-5(7(10)11)6(3-4)8(12)13/h1-3,7-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSKRZYXIEGFYFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C(Br)Br)C(Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Br5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10408856
Record name 4-bromo-1,2-bis(dibromomethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10408856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

500.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-1,2-bis(dibromomethyl)benzene

CAS RN

4235-46-5
Record name 4-bromo-1,2-bis(dibromomethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10408856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name alpha,alpha,alpha',alpha',4-Pentabromo-o-xylene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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